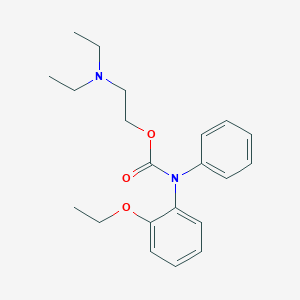
2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C21H28N2O3 and a molecular weight of 356.46 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester typically involves the reaction of o-ethoxyphenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (o-Methoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
- (o-Chlorophenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
- (o-Fluorophenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
Uniqueness
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
110529-81-2 |
|---|---|
Molekularformel |
C21H28N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3 |
InChI-Schlüssel |
JCCCYOZZRDBQGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |
Kanonische SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |
Key on ui other cas no. |
110529-81-2 |
Synonyme |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















